molecular formula C24H31N5O4S2 B14806226 4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide CAS No. 1350455-59-2

4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide

Cat. No.: B14806226
CAS No.: 1350455-59-2
M. Wt: 517.7 g/mol
InChI Key: ILYLHLOBPWMKMH-UHFFFAOYSA-N
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Description

4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core, a morpholinoethyl group, and a tert-butylsulfamoylphenyl moiety.

Preparation Methods

The synthesis of 4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide involves multiple steps, including the formation of the thieno[3,2-c]pyridine core, the introduction of the amino and carboxamide groups, and the attachment of the morpholinoethyl and tert-butylsulfamoylphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide is unique due to its specific structural features and the presence of the thieno[3,2-c]pyridine core. Similar compounds include:

  • 2-Amino-4-methylsulfanyl-butyric acid tert-butyl ester
  • 2-Amino-6-benzyloxycarbonylamino-hexanoic acid tert-butyl ester
  • 2-(4-Acetylamino-benzenesulfonylamino)-4-methylsulfanyl-butyric acid

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

CAS No.

1350455-59-2

Molecular Formula

C24H31N5O4S2

Molecular Weight

517.7 g/mol

IUPAC Name

4-amino-2-[4-(tert-butylsulfamoyl)phenyl]-N-(2-morpholin-4-ylethyl)thieno[3,2-c]pyridine-7-carboxamide

InChI

InChI=1S/C24H31N5O4S2/c1-24(2,3)28-35(31,32)17-6-4-16(5-7-17)20-14-18-21(34-20)19(15-27-22(18)25)23(30)26-8-9-29-10-12-33-13-11-29/h4-7,14-15,28H,8-13H2,1-3H3,(H2,25,27)(H,26,30)

InChI Key

ILYLHLOBPWMKMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(S2)C(=CN=C3N)C(=O)NCCN4CCOCC4

Origin of Product

United States

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